![molecular formula C14H8BrCl2NO2 B14913448 ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is an organic compound that combines the structural features of 4-bromobenzaldehyde and 2,4-dichlorobenzoyl oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime typically involves the following steps:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Preparation of 2,4-Dichlorobenzoyl Chloride: This is synthesized by chlorinating 2,4-dichlorobenzoic acid using thionyl chloride or phosphorus trichloride.
Oxime Formation: The final step involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This oxime is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to yield 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzaldehyde ring can be replaced by nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The oxime group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-methoxybenzaldehyde or 4-cyanobenzaldehyde.
Oxidation Products: 4-Bromobenzoic acid.
Reduction Products: 4-Bromobenzyl alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of bioactive molecules.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties can impart desirable characteristics to the final products, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzaldehyde core but lacks the oxime and dichlorobenzoyl groups.
2,4-Dichlorobenzaldehyde: Similar in having the dichlorobenzoyl group but lacks the bromobenzaldehyde core.
Benzaldehyde Oxime: Contains the oxime group but lacks the bromine and dichlorobenzoyl groups.
Uniqueness
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and dichlorobenzoyl groups allows for a wider range of chemical transformations and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C14H8BrCl2NO2 |
|---|---|
Molecular Weight |
373.0 g/mol |
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-10-3-1-9(2-4-10)8-18-20-14(19)12-6-5-11(16)7-13(12)17/h1-8H/b18-8+ |
InChI Key |
MWSZCECYTKNVLH-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


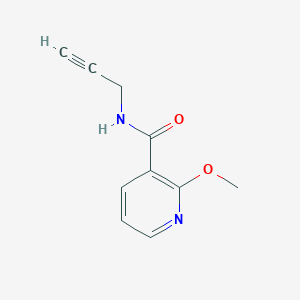
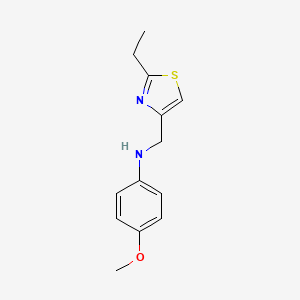
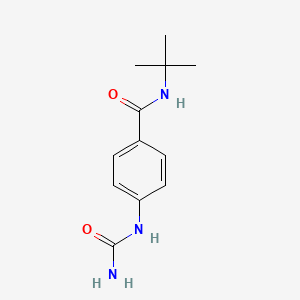

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
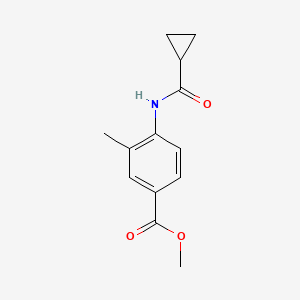

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
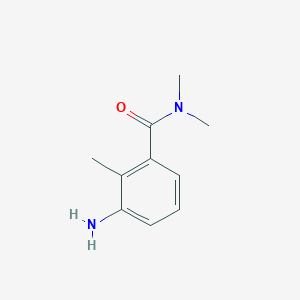
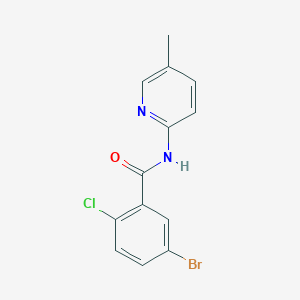
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

